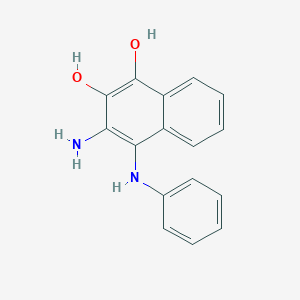
3-Amino-4-anilinonaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 407262 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its role in biological processes and its potential therapeutic uses.
Méthodes De Préparation
The synthesis of NSC 407262 involves several steps, typically starting with the preparation of the necessary precursors. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Analyse Des Réactions Chimiques
NSC 407262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
NSC 407262 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 407262 is investigated for its potential to treat certain diseases, including cancer. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Mécanisme D'action
The mechanism of action of NSC 407262 involves its interaction with specific molecular targets and pathways within cells. It may bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the context in which the compound is used, but it often involves modulation of signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
NSC 407262 can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that act on the same molecular targets. By comparing their properties, researchers can better understand the specific advantages and potential applications of NSC 407262. Some similar compounds might include other small molecules used in therapeutic research or compounds with similar functional groups.
Would you like more detailed information on any specific section?
Propriétés
Numéro CAS |
7595-99-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-amino-4-anilinonaphthalene-1,2-diol |
InChI |
InChI=1S/C16H14N2O2/c17-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(19)16(13)20/h1-9,18-20H,17H2 |
Clé InChI |
ZLINAFBLBSODAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















